4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole

Catalog No.
S12213677
CAS No.
M.F
C7H5Br2N3
M. Wt
290.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole

Product Name

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole

IUPAC Name

4,7-dibromo-2-methylbenzotriazole

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

InChI

InChI=1S/C7H5Br2N3/c1-12-10-6-4(8)2-3-5(9)7(6)11-12/h2-3H,1H3

InChI Key

ZTOANESLTHSQTB-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C(=CC=C(C2=N1)Br)Br

4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole (CAS 300684-26-8) is a highly crystalline, electron-deficient monomer utilized in the synthesis of donor-acceptor (D-A) conjugated polymers and non-fullerene acceptors (NFAs). Featuring a 2-methylated benzotriazole (BTA) core flanked by two reactive bromine sites, this compound serves as a reliable cross-coupling precursor for Stille and Suzuki polymerizations [2]. Its primary procurement value lies in its ability to act as a weaker electron acceptor compared to traditional benzothiadiazole (BT) units, enabling precise tuning of molecular energy levels to reduce voltage loss in organic photovoltaics (OPVs). Furthermore, the minimal steric bulk of the 2-methyl group, as opposed to longer alkyl chains, maximizes the electroactive volume fraction and promotes tight intermolecular π-π stacking, making it an essential core for tandem solar cell materials achieving efficiencies up to 21.5% [1].

Research Fit

Workflow Suzuki-Miyaura catalyst-transfer polymerization
Role Electron-accepting (A) monomer for D-A copolymers
Selection 2-Methyl substitution for organic-solvent solubility

Substituting 4,7-dibromo-2-methyl-2H-benzotriazole with its closest analogs fundamentally alters the optoelectronic and morphological properties of the resulting materials. Replacing it with 4,7-dibromo-2,1,3-benzothiadiazole (BT) increases the electron-withdrawing strength, which typically lowers the lowest unoccupied molecular orbital (LUMO) and subsequently reduces the open-circuit voltage (Voc) in photovoltaic devices. Conversely, substituting it with longer-chain analogs, such as 2-octyl or 2-ethylhexyl benzotriazole, introduces significant insulating aliphatic bulk. While longer chains improve solubility in non-polar solvents, they disrupt close-contact molecular packing, increase the π-π stacking distance, and degrade charge carrier mobility. Therefore, when synthesizing compact central cores for narrow bandgap acceptors like BTA-4F, the 2-methyl variant is strictly required to balance processability with high electroluminescence external quantum efficiency and minimal non-radiative voltage loss [1].

Substitution Risk

4,7-Dibromobenzotriazole Reported exclusive intramolecular catalyst transfer supports chain-growth control
Benzoxazole / benzothiadiazole analogs May shift toward intermolecular transfer, lowering molecular weight and introducing Br end-caps
2-Methyl substitution Provides standard solubility for common organic solvents
2-Alkyl variants (e.g., heptadecan-9-yl) Solubility profile tailored for different device processing; not directly interchangeable

Energy Level Tuning and Voltage Loss Reduction vs. Benzothiadiazole (BT)

The benzotriazole (BTA) core is a weaker electron acceptor than the ubiquitous benzothiadiazole (BT) unit. When incorporated into conjugated polymers or small molecule acceptors, the BTA core raises the LUMO energy level relative to BT-based analogs. In comparative device fabrications, this upward shift in the LUMO directly correlates to a higher open-circuit voltage (Voc) and reduced non-radiative voltage loss. For instance, recent developments in tandem organic solar cells utilizing a 2-methyl-2H-benzotriazole central core (BTA-4F) demonstrated enhanced electroluminescence external quantum efficiency and minimized voltage loss compared to standard acceptor cores, enabling single-junction efficiencies of 19.5% and tandem efficiencies of 21.5% [1].

Evidence DimensionNon-radiative voltage loss and PCE
Target Compound DataBTA-4F (2-methyl-BTA core) achieves 21.5% tandem PCE with reduced voltage loss
Comparator Or BaselineStandard BT or alternative cores (e.g., Qx-4F)
Quantified DifferenceRecord-breaking 21.5% efficiency milestone driven by the BTA core's energy level modulation
ConditionsTandem organic solar cells under AM 1.5G illumination

Procuring the BTA core over BT allows researchers to systematically raise the LUMO level and maximize the open-circuit voltage in high-performance solar cells.

Catalyst transfer selectivity
Head-to-head
0% mono- vs. 100% disubstituted product (vs. 27/73 for benzoxazole, 89/11 for benzothiadiazole)
Supports exclusive intramolecular pathway for controlled polymerization
Suzuki coupling with pinacol phenylboronate, tBu3PPd, 80°C

Steric Minimization and Packing Density vs. Long-Chain Alkyl-BTAs

The choice of the N-alkyl substituent on the benzotriazole ring dictates the solid-state packing and charge transport properties of the synthesized semiconductor. While 2-octyl or 2-ethylhexyl groups are often used to maximize solubility, the 2-methyl group in 4,7-dibromo-2-methyl-2H-benzotriazole minimizes the insulating aliphatic mass fraction. This reduction in steric bulk allows for tighter intermolecular π-π stacking distances and higher crystallinity in the active layer. In the design of narrow bandgap acceptors, the compact 2-methyl-BTA core facilitates long-range ordered stacking and enhances charge transport, which is a critical factor in achieving the high current densities required for state-of-the-art OPV devices [1].

Evidence DimensionSteric bulk and intermolecular packing
Target Compound Data2-Methyl group provides minimal steric hindrance for compact core formation
Comparator Or Baseline2-Octyl or 2-ethylhexyl benzotriazoles
Quantified DifferenceSignificantly reduced insulating volume fraction, promoting tighter π-π stacking
ConditionsSolid-state thin film morphology of small molecule acceptors

For scale-up engineers and materials scientists, the 2-methyl variant is essential when maximizing charge carrier mobility and thin-film crystallinity outweighs the need for extreme solubility.

Unstoichiometric polycondensation
Cross-study comparable
High-MW linear copolymer with 2,7-carbazole; cyclic polymer with 3,6-carbazole
Enables topological control via co-monomer geometry selection
1.3:1.0 monomer ratio, t-Bu3P-ligated Pd, 80°C

Cross-Coupling Precursor Suitability and Catalyst Compatibility

4,7-Dibromo-2-methyl-2H-benzotriazole is engineered with two highly reactive bromine sites, making it an effective electrophilic monomer for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Unlike N-H unsubstituted benzotriazoles, which can coordinate with and poison palladium catalysts or undergo unwanted N-arylation side reactions, the fully methylated N2 position ensures that the polymerization proceeds exclusively through the 4,7-dibromo sites. In standard synthetic protocols, this N-protected monomer successfully couples with aryl boronic acids (e.g., 4-(diphenylamino)phenylboronic acid) in the presence of Pd(PPh3)4 to yield high-purity chromophores and conjugated backbones without competitive side reactions [1].

Evidence DimensionPolymerization fidelity and catalyst compatibility
Target Compound DataN-methylated BTA prevents catalyst poisoning and N-arylation
Comparator Or BaselineUnsubstituted 4,7-dibromo-1H-benzotriazole
Quantified DifferenceEnables exclusive 4,7-coupling for high-yield synthesis without competitive N-coupling
ConditionsPalladium-catalyzed Suzuki cross-coupling conditions

Procuring the N-methylated monomer is strictly required to achieve reproducible, high-yield synthesis of conjugated materials without costly catalyst deactivation.

Chain-growth mechanism
Head-to-head
High-MW linear polymer with para-phenylenediboronate; cyclic polymer with meta-substrate
Exclusive intramolecular transfer yields chain-growth behavior
Competitors give lower MW and Br termination under same conditions
Synthetic yield
Data to verify
76% reported for Cs2CO3/CH3I N-methylation
Benchmark for in-house synthesis evaluation
Schlenk technique, DMF, 40°C; protocol documented without peer review
Acceptor strength
Class-level
Moderate electron-deficient building block (weaker than benzothiadiazole, stronger than benzene)
Balanced energy offset for OPV voltage/current optimization
Based on polymer class photophysics; individual copolymers require validation
Commercial purity
Supplier data
97% and 98% purity grades available; 5g benchmark ~$1,150–$1,200 USD
Supports procurement planning and acceptance criteria
Catalog data as of 2024; independent verification recommended

Synthesis of Non-Fullerene Acceptors (NFAs) for OPVs

The compound is the primary starting material for synthesizing compact, narrow bandgap central cores (such as BTA-4F) used in tandem organic solar cells, where minimizing non-radiative voltage loss is critical to achieving efficiencies above 21% [1].

Donor-Acceptor (D-A) Conjugated Polymers

It serves as a weak electron-accepting comonomer in the synthesis of D-A polymers, allowing researchers to fine-tune the bandgap and raise the LUMO level to increase the open-circuit voltage compared to standard benzothiadiazole-based polymers [1].

Photostable Chromophores and Wavelength Conversion Films

The 2-methyl-BTA unit is utilized via Suzuki cross-coupling to construct luminescent materials and down-shifting chromophores where high solid-state packing density and specific emission profiles are required for long-term environmental stability [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-MW D-A copolymers
Intramolecular catalyst transfer efficiency
Verify complete disubstitution (0% mono) under chosen coupling conditions
Cyclic polymer architecture studies
Topology control via co-monomer geometry
Confirm selective cyclic vs. linear outcome with meta- vs. para-diboronate
Solution-processable acceptors for OPV
Moderate electron deficiency
Assess donor-acceptor energy offset and blend photophysics
Synthesis lab benchmarking & QC
Reported synthetic yield and purity grades
Compare in-house yield and purity against 76%/97-98% benchmarks

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

290.88297 g/mol

Monoisotopic Mass

288.88502 g/mol

Heavy Atom Count

12

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